3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

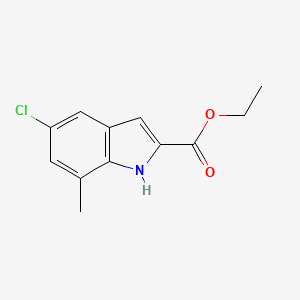

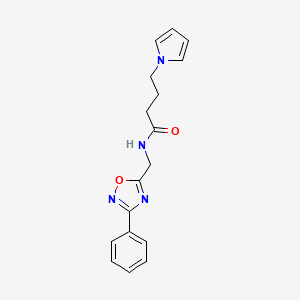

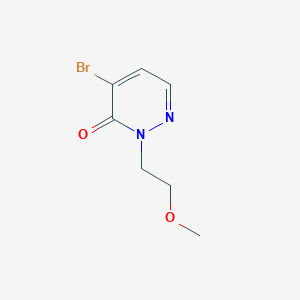

The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromen, also known as isochromene, which is a heterocyclic compound . The “4-chlorophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached. The “4-oxo-4H-chromen-7-yl acetate” part suggests the compound has a chromene backbone with a ketone functional group (C=O) and an acetate ester group (COO-) attached .

Applications De Recherche Scientifique

Organic Intermediates in Degradation Processes

Studies have identified organic intermediates formed during the degradation of certain chemicals, highlighting the potential of compounds like 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate in environmental and waste treatment applications. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes in wastewater treatment revealed various intermediates, suggesting a pathway for the breakdown of complex organic compounds in environmental settings (Yunfu. Sun & J. Pignatello, 1993).

Synthesis of Functionalized 2H-Chromenes

Research into the synthesis of diversely functionalized 2H-chromenes through palladium-catalyzed cascade reactions has unveiled methods to create complex molecules with controlled stereoselectivity. This synthesis approach offers insights into creating derivatives of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate with various functional groups, expanding its utility in chemical synthesis and pharmaceutical research (Xia Song et al., 2018).

Antimicrobial and Cytotoxicity Studies

The antimicrobial and cytotoxic properties of acridine derivatives, obtained through condensation reactions involving chromen-4-yl acetic acid, have been explored. Such studies suggest the potential of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate derivatives in developing new antimicrobial and anticancer agents, with some chloro-substituted compounds showing activity in the low micromolar range (Mehul M Patel, Mimansha D Mali, Saurabh K Patel, 2010).

Catalytic Properties in Organic Synthesis

The novel polystyrene-supported catalysts based on chromen derivatives have been investigated for their catalytic properties in organic reactions, such as the Michael addition. This research highlights the potential application of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl acetate and its analogs in catalyzing organic synthesis processes, contributing to the development of more efficient and environmentally friendly catalytic systems (Matteo Alonzi et al., 2014).

Mécanisme D'action

Target of Action

It’s structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole derivatives , it may interact with its targets and induce changes that lead to its biological effects.

Biochemical Pathways

Indole derivatives, which it is structurally similar to, are known to affect a variety of biochemical pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of a structurally similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

It’s structurally similar to indole derivatives , which are known to have diverse biological activities .

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHDRLNMFZQZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)